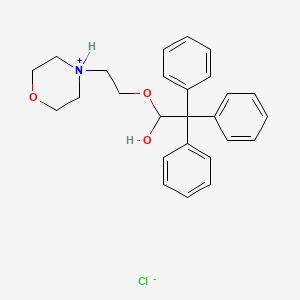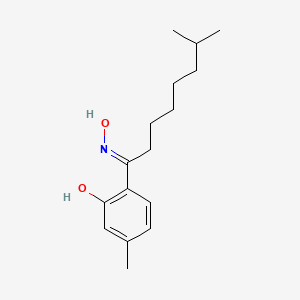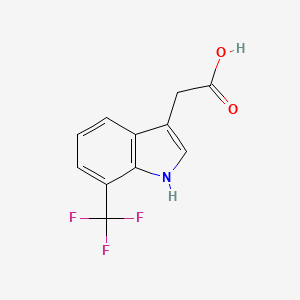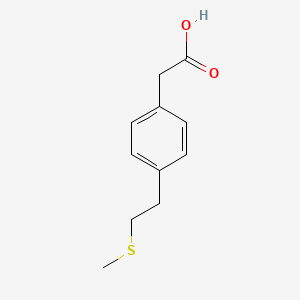
2,2,2-Triphenylacetic acid (2-morpholinoethyl) ester hydrochloride ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Triphenylacetic acid (2-morpholinoethyl) ester hydrochloride ethanoate is a complex organic compound with the molecular formula C26-H27-N-O3.Cl-H.C2-H6-O and a molecular weight of 484.08 . This compound is known for its unique structure, which includes a triphenylacetic acid core and a morpholinoethyl ester group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Triphenylacetic acid (2-morpholinoethyl) ester hydrochloride ethanoate typically involves the esterification of 2,2,2-triphenylacetic acid with 2-morpholinoethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Triphenylacetic acid (2-morpholinoethyl) ester hydrochloride ethanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2,2-Triphenylacetic acid (2-morpholinoethyl) ester hydrochloride ethanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2,2,2-Triphenylacetic acid (2-morpholinoethyl) ester hydrochloride ethanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with cellular components. The triphenylacetic acid core is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2,2-Triphenylacetic acid (2-morpholinoethyl) ester hydrochloride ethanoate is unique due to its combination of a triphenylacetic acid core and a morpholinoethyl ester group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
CAS No. |
102585-64-8 |
|---|---|
Molecular Formula |
C26H30ClNO3 |
Molecular Weight |
440.0 g/mol |
IUPAC Name |
1-(2-morpholin-4-ium-4-ylethoxy)-2,2,2-triphenylethanol;chloride |
InChI |
InChI=1S/C26H29NO3.ClH/c28-25(30-21-18-27-16-19-29-20-17-27)26(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-15,25,28H,16-21H2;1H |
InChI Key |
NYJBIGCFHOWGQU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[NH+]1CCOC(C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13750383.png)













